4-butyl-N-(pyridin-3-yl)benzamide 4-butyl-N-(pyridin-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14574961
InChI: InChI=1S/C16H18N2O/c1-2-3-5-13-7-9-14(10-8-13)16(19)18-15-6-4-11-17-12-15/h4,6-12H,2-3,5H2,1H3,(H,18,19)
SMILES:
Molecular Formula: C16H18N2O
Molecular Weight: 254.33 g/mol

4-butyl-N-(pyridin-3-yl)benzamide

CAS No.:

Cat. No.: VC14574961

Molecular Formula: C16H18N2O

Molecular Weight: 254.33 g/mol

* For research use only. Not for human or veterinary use.

4-butyl-N-(pyridin-3-yl)benzamide -

Specification

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
IUPAC Name 4-butyl-N-pyridin-3-ylbenzamide
Standard InChI InChI=1S/C16H18N2O/c1-2-3-5-13-7-9-14(10-8-13)16(19)18-15-6-4-11-17-12-15/h4,6-12H,2-3,5H2,1H3,(H,18,19)
Standard InChI Key KDHOWTVYQKITMO-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a benzamide core substituted at the para position with a tert-butyl group (–C(CH₃)₃) and a pyridin-3-yl moiety attached via the amide nitrogen (Fig. 1). Its molecular formula is C₁₆H₁₈N₂O, with a molecular weight of 254.33 g/mol . The tert-butyl group contributes significant steric bulk and lipophilicity (clogP ≈ 3.2), while the pyridine ring introduces hydrogen-bonding capability and π-π stacking potential .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₈N₂O
Molecular Weight254.33 g/mol
Topological Polar SA42 Ų
Solubility (pH 7.4)28 µg/mL
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) data reveal distinct signals:

  • ¹H NMR (DMSO-d₆): δ 10.56 (s, 1H, NH), 8.64–7.50 (m, 8H, aromatic) .

  • ¹³C NMR: δ 166.5 (C=O), 150.3 (pyridine C-N), 34.2 (tert-butyl C) .
    Infrared spectroscopy shows a strong amide C=O stretch at 1,675 cm⁻¹ .

Synthesis and Optimization

Conventional Amide Coupling

The most reported synthesis involves coupling 4-tert-butylbenzoic acid with 3-aminopyridine using carbodiimide reagents (e.g., EDCI/HOBt):

4-*tert*-Butylbenzoic acid+3-aminopyridineEDCI, DMF4-*tert*-Butyl-N-(pyridin-3-yl)benzamide\text{4-*tert*-Butylbenzoic acid} + \text{3-aminopyridine} \xrightarrow{\text{EDCI, DMF}} \text{4-*tert*-Butyl-N-(pyridin-3-yl)benzamide}

Yields typically range from 70–85% after recrystallization from ethanol .

Flow Chemistry Approaches

Recent advancements employ continuous-flow systems to enhance efficiency. A representative protocol :

  • Reactants: 4-tert-Butylbenzoyl chloride (0.5 M in THF) + 3-aminopyridine (0.5 M in THF)

  • Conditions: 100°C, 2 min residence time

  • Yield: 89% with >95% purity (HPLC)

Table 2: Synthetic Method Comparison

MethodYield (%)Purity (%)Reaction Time
Batch (EDCI)789012 h
Flow89952 min

Functional Properties and Applications

Biological Activity

4-tert-Butyl-N-(pyridin-3-yl)benzamide demonstrates moderate binding affinity (Kd = 2.4 µM) to voltage-gated potassium channels (Kv1.3) in electrophysiological assays . This activity suggests potential as a lead compound for autoimmune disease therapeutics.

Material Science Applications

The compound’s rigid aromatic structure enables its use as a:

  • Ligand in coordination polymers (e.g., with Cu(II) ions)

  • Building block for liquid crystalline materials due to anisotropic geometry

Comparative Analysis with Structural Analogues

Table 3: Bioactivity Comparison of Benzamide Derivatives

CompoundTargetIC₅₀/Kd
4-tert-Butyl-N-(pyridin-3-yl)benzamideKv1.32.4 µM
N-(Pyridin-4-yl)benzamidePARP-118 µM
4-Nitro-N-(pyridin-2-yl)benzamideCOX-26.7 µM

The tert-butyl group in 4-tert-Butyl-N-(pyridin-3-yl)benzamide enhances membrane permeability compared to non-alkylated analogues, as evidenced by its higher logP value .

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